molecular formula C9H13D5O2S B1165024 3-Mercaptoheptyl-d5-acetate

3-Mercaptoheptyl-d5-acetate

Cat. No.: B1165024
M. Wt: 195.34
Attention: For research use only. Not for human or veterinary use.
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Description

3-Mercaptoheptyl-d5-acetate is a high-purity, deuterated stable isotope of 3-Mercaptoheptyl acetate, specifically designed for advanced analytical research and quantification. The incorporation of five deuterium atoms makes it an ideal internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, enabling highly accurate and reliable quantification of its non-labeled counterpart in complex matrices. This compound is critical for researchers studying the chemistry of flavors and fragrances. Its non-deuterated form is well-known for its unique organoleptic properties, characterized by fruity, citrus, and tea-like bottom notes that contribute to a long-lasting aftertaste . It is valued for its ability to impart grapefruit, peach, and exotic fruit nuances without the off-notes often associated with sulfur compounds . As a flavoring agent, the non-deuterated compound is used in various categories, with the highest concentrations typically found in seasonings and flavors . This compound is exclusively for use in laboratory research. It is a vital tool for method development, metabolic studies, and ensuring data accuracy in trace-level analysis of flavor compounds. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for inclusion in any products for human or animal consumption.

Properties

Molecular Formula

C9H13D5O2S

Molecular Weight

195.34

Purity

95% min.

Synonyms

3-Mercaptoheptyl-d5-acetate

Origin of Product

United States

Synthesis Methodologies for 3 Mercaptoheptyl D5 Acetate and Deuterated Analogues

Strategies for Deuterium (B1214612) Incorporation into Organosulfur Compounds

The introduction of deuterium into organosulfur compounds like 3-Mercaptoheptyl-d5-acetate can be achieved through various strategic approaches. The choice of method often depends on the desired position of the deuterium labels, the availability of starting materials, and the required isotopic purity.

Precursor-Based Isotopic Labeling Approaches

One of the most straightforward strategies for synthesizing deuterated compounds is to start from a commercially available deuterated precursor. researchgate.net This "bottom-up" approach ensures that the deuterium atoms are incorporated into the molecular skeleton from the outset. For the synthesis of this compound, a plausible precursor-based approach would involve the use of a deuterated building block that corresponds to a portion of the target molecule.

For instance, a synthetic route could be designed starting from a deuterated alkyl halide or a deuterated Grignard reagent. The reaction of such a deuterated precursor with a suitable sulfur-containing synthon would then lead to the formation of the deuterated mercaptan, which can subsequently be acetylated.

Table 1: Examples of Deuterated Precursors for Organosulfur Synthesis

Deuterated PrecursorPotential Application in Synthesis
Deuterated alkyl halides (e.g., 1-bromo-d5-pentane)Alkylation of a thiol-containing species
Deuterated Grignard reagents (e.g., d5-pentylmagnesium bromide)Nucleophilic addition to a sulfur electrophile
Deuterated aldehydes/ketonesReductive amination followed by conversion to a thiol

Synthetic Pathways to Deuterated Thioesters and Mercaptans

The synthesis of deuterated thioesters and mercaptans often involves multi-step sequences that allow for the precise introduction of deuterium atoms. These pathways can be broadly categorized into methods that introduce deuterium at an early stage (using deuterated precursors) or at a later stage (via hydrogen-deuterium exchange reactions).

A common method for the synthesis of mercaptans is the reaction of an alkyl halide with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis. mater-rep.com To synthesize a deuterated mercaptan, one could employ a deuterated alkyl halide in this reaction.

Another approach involves the reduction of a disulfide with a deuterated reducing agent. For example, the reduction of a corresponding diheptyl disulfide with a reagent like lithium aluminum deuteride (LiAlD₄) would yield the deuterated mercaptan.

Once the deuterated mercaptan is obtained, it can be converted to the corresponding thioester through acylation with an appropriate acylating agent, such as acetyl chloride or acetic anhydride.

Table 2: General Synthetic Pathways to Deuterated Mercaptans and Thioesters

Reaction TypeReactantsProduct
Nucleophilic SubstitutionDeuterated alkyl halide + Sodium hydrosulfideDeuterated mercaptan
ReductionDisulfide + Deuterated reducing agent (e.g., LiAlD₄)Deuterated mercaptan
AcylationDeuterated mercaptan + Acetyl chlorideDeuterated thioester

Techniques for Achieving and Verifying High Isotopic Purity

The utility of a deuterated standard is directly proportional to its isotopic purity. Therefore, it is crucial to employ techniques that not only achieve high levels of deuterium incorporation but also allow for accurate verification of the isotopic enrichment.

High isotopic purity is often achieved by using highly enriched deuterated reagents and solvents, and by designing synthetic routes that minimize the potential for hydrogen-deuterium exchange with non-deuterated sources.

The verification of isotopic purity is typically accomplished using a combination of analytical techniques:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic composition of a molecule. rsc.orgnih.govresearchgate.net By analyzing the mass-to-charge ratio of the molecular ion and its isotopologues, the degree of deuterium incorporation can be accurately calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR spectroscopy can provide valuable information about the location and extent of deuteration. rsc.org In ¹H NMR, the disappearance of a signal indicates the replacement of a proton with a deuteron. In ²H NMR, the presence of a signal confirms the incorporation of deuterium at a specific position. Quantitative NMR (qNMR) can be used to determine the isotopic abundance. google.com

Table 3: Comparison of Techniques for Isotopic Purity Analysis

TechniqueInformation ProvidedAdvantagesLimitations
High-Resolution Mass Spectrometry (HRMS)Overall isotopic enrichment, molecular weight confirmationHigh sensitivity, small sample requirementDoes not provide positional information
Nuclear Magnetic Resonance (NMR) SpectroscopyPositional information of deuterium labels, structural integrityProvides detailed structural informationLower sensitivity compared to MS

Scale-Up and Industrial Synthesis Considerations for Research-Grade Deuterated Standards

The transition from a laboratory-scale synthesis to a larger, industrial-scale production of research-grade deuterated standards presents several challenges. These include the cost and availability of deuterated starting materials, the need for robust and reproducible reaction conditions, and the implementation of stringent quality control measures.

Key considerations for the scale-up of deuterated standard synthesis include:

Cost-Effectiveness: The synthesis of deuterated compounds is often more expensive than their non-deuterated counterparts due to the high cost of deuterated reagents and solvents. mdpi.comresearchgate.net Therefore, optimizing the synthetic route to maximize yield and minimize the use of expensive materials is crucial.

Process Safety: Some of the reagents used in deuteration reactions can be hazardous. A thorough safety assessment and the implementation of appropriate engineering controls are necessary for safe scale-up.

Purification: Achieving the high chemical and isotopic purity required for a research-grade standard may necessitate the use of advanced purification techniques, such as preparative chromatography.

Quality Control: A comprehensive quality control program, including rigorous analytical testing at various stages of the synthesis, is essential to ensure the identity, purity, and isotopic enrichment of the final product.

Table 4: Key Considerations for Scale-Up of Deuterated Standard Synthesis

FactorConsideration
Economics Minimize steps, maximize yield, and select cost-effective deuterated sources.
Safety Conduct hazard analysis and implement appropriate safety protocols.
Purification Develop scalable and efficient purification methods.
Quality Control Establish in-process and final product testing protocols.

Advanced Analytical Applications of 3 Mercaptoheptyl D5 Acetate As a Quantitative Standard

Isotope Dilution Mass Spectrometry (IDMS) for Trace Analysis

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before processing and analysis. nih.gov The labeled standard, in this case, 3-Mercaptoheptyl-d5-acetate, behaves chemically and physically identically to the analyte of interest (3-mercaptoheptyl acetate) throughout extraction, derivatization, and chromatographic separation. scispace.com By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, highly accurate and precise quantification can be achieved, as this ratio is unaffected by sample losses during workup. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is instrumental for the quantification of volatile thiols in various matrices, including food and beverages. acs.orgresearchgate.net Thiols are often present at very low concentrations and require sensitive analytical methods for their detection. acs.org The use of a deuterated internal standard like this compound allows for the correction of variability in the electrospray ionization (ESI) process, which is susceptible to matrix effects. nih.govchromatographyonline.com

A typical LC-MS/MS workflow involves spiking the sample with a known concentration of this compound, followed by sample preparation which may include solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. acs.org The extract is then injected into the LC system, where the analyte and the internal standard co-elute. The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, selectively detects the precursor-to-product ion transitions for both the native analyte and the deuterated standard. The ratio of their peak areas is then used to calculate the concentration of the native analyte.

Table 1: Illustrative LC-MS/MS Parameters for Thiol Analysis using a Deuterated Standard

ParameterValue
ColumnC18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Analyte)Analyte-specific precursor > product ion
MRM Transition (Standard)Deuterated standard-specific precursor > product ion

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Techniques

For volatile and semi-volatile thiols, gas chromatography-mass spectrometry (GC-MS/MS) is a preferred analytical technique. The use of this compound as an internal standard in GC-MS/MS analysis follows the same principles of isotope dilution. It is particularly crucial in GC-MS for correcting variations in injection volume, derivatization efficiency, and ionization. nih.gov

Prior to GC-MS analysis, thiols are often derivatized to improve their chromatographic behavior and detection sensitivity. mdpi.com The deuterated standard undergoes the same derivatization reaction, ensuring that any variations in the reaction yield are accounted for. The derivatized analyte and internal standard are then separated on a GC column and detected by the mass spectrometer. Similar to LC-MS/MS, the ratio of the signal of the native analyte to the deuterated standard provides the basis for accurate quantification.

Table 2: Representative GC-MS/MS Conditions for Derivatized Thiol Analysis

ParameterValue
ColumnCapillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Inlet Temperature250 °C
Oven ProgramInitial temp. 40°C, ramp to 280°C
Ionization ModeElectron Ionization (EI) or Negative Chemical Ionization (NCI)
MS ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Compensation for Matrix Effects in Complex Sample Analysis

Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, are a major challenge in quantitative mass spectrometry. nih.govnih.gov These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. nih.gov The use of a stable isotope-labeled internal standard such as this compound is the most effective way to compensate for matrix effects. chromatographyonline.commdpi.com

Because the deuterated standard has nearly identical physicochemical properties to the native analyte, it experiences the same matrix effects during ionization. chromatographyonline.com Therefore, any signal suppression or enhancement affecting the analyte will also equally affect the internal standard. As a result, the ratio of the analyte signal to the internal standard signal remains constant, leading to an accurate determination of the analyte concentration despite the presence of matrix interferences. mdpi.com This is a significant advantage over using a structural analog as an internal standard, which may not co-elute perfectly with the analyte and may respond differently to matrix effects. chromatographyonline.com

Derivatization Strategies for Enhanced Detection and Chromatographic Behavior

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a particular analytical method. For thiols, derivatization is often employed to improve their volatility for GC analysis, enhance their ionization efficiency in MS, and improve their chromatographic peak shape. nih.govmdpi.com

Pentafluorobenzyl Bromide (PFBBr) Derivatization in Thiol Analysis

Pentafluorobenzyl bromide (PFBBr) is a widely used derivatizing agent for thiols. researchgate.netnih.gov It reacts with the thiol group to form a stable pentafluorobenzyl thioether. mdpi.comnih.gov This derivative is highly volatile and exhibits excellent electron-capturing properties, making it ideal for sensitive detection by GC with electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS). nih.gov The use of this compound as an internal standard is crucial in this context to correct for any inconsistencies in the derivatization reaction. researchgate.net

The derivatization reaction with PFBBr is typically carried out under basic conditions. The sample, spiked with this compound, is treated with PFBBr, and the resulting derivatives are extracted into an organic solvent for GC analysis.

Alternative Derivatizing Agents and Their Analytical Implications

While PFBBr is a popular choice, other derivatizing agents are also used for thiol analysis, each with its own advantages.

Maleimides: Reagents such as N-ethylmaleimide (NEM) react specifically with thiol groups under mild conditions. researchgate.net The resulting derivatives are suitable for LC-MS analysis.

Monobromobimane (mBrB): This reagent forms fluorescent derivatives with thiols, allowing for sensitive detection by fluorescence detectors in HPLC or by mass spectrometry. nih.gov

4,4′-dithiodipyridine (DTDP): DTDP reacts rapidly with thiols at wine pH to form stable derivatives that can be analyzed by HPLC-MS/MS. acs.org

Ebselen: This selenium-based reagent has been used for the derivatization of volatile thiols in wine for LC-MS analysis. acs.orgresearchgate.net

The choice of derivatizing agent depends on the specific analytical requirements, such as the desired sensitivity, the analytical platform (GC or LC), and the nature of the sample matrix. In all cases, the concurrent derivatization of this compound ensures the reliability of the quantitative results.

Table 3: Comparison of Common Derivatizing Agents for Thiols

Derivatizing AgentTarget Functional GroupAnalytical TechniqueAdvantages
Pentafluorobenzyl Bromide (PFBBr)ThiolGC-ECD, GC-NCI-MSHigh sensitivity, good volatility
N-ethylmaleimide (NEM)ThiolLC-MSSpecific, mild reaction conditions
Monobromobimane (mBrB)ThiolHPLC-Fluorescence, LC-MSFluorescent derivative, high sensitivity
4,4′-dithiodipyridine (DTDP)ThiolHPLC-MS/MSRapid reaction at wine pH
EbselenThiolLC-MSEffective for volatile thiols in wine

Calibration and Validation Protocols for Absolute Quantification

The use of this compound as an internal standard is critical for achieving precise and accurate absolute quantification in complex matrices, particularly in the analysis of volatile thiols in food and beverages like wine. acs.orgnih.gov Its chemical properties are nearly identical to the corresponding non-deuterated analyte, 3-mercaptoheptyl acetate (B1210297), ensuring similar behavior during sample preparation and analysis, which effectively compensates for matrix effects and variations in instrument response. nih.gov Robust analytical methods employing this deuterated standard are underpinned by rigorous calibration and validation protocols to ensure the reliability of the quantitative data.

The process of method validation demonstrates that the analytical procedure is suitable for its intended purpose. acs.org This involves establishing key performance characteristics, including linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, and recovery. nih.gov

Calibration Curve Construction

For absolute quantification, a calibration curve is constructed by preparing a series of standards containing known concentrations of the target analyte, with a constant concentration of this compound added to each standard and sample. In the analysis of wine thiols, for instance, calibration standards are typically prepared in a model wine solution to mimic the sample matrix as closely as possible. nih.gov The curve is generated by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration.

The linearity of a method is assessed by the correlation coefficient (r²) of the calibration curve, with values greater than 0.99 being desirable. nih.gov For the analogous compound, 3-mercaptohexyl acetate (3-MHA), which is structurally similar, analytical methods using a deuterated internal standard have demonstrated excellent linearity over specific concentration ranges. nih.gov

Linearity Data for Thiol Analysis Using Deuterated Standards

CompoundLinear Range (ng/L)Correlation Coefficient (r²)Analytical Technique
3-Mercaptohexyl Acetate (3-MHA)63–6325> 0.99HS-SPME-GC-MS
3-Mercaptohexanol (3-MH)6–20,000> 0.99HS-SPME-GC-MS
4-Mercapto-4-methyl-2-pentanone (4-MMP)6–20,000> 0.99HS-SPME-GC-MS

Validation Parameters

Method validation ensures the analytical procedure is reliable and reproducible. Key parameters evaluated include:

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For volatile thiols, achieving low detection limits is crucial due to their presence at ultra-trace levels and their low sensory thresholds. nih.gov For example, in a validated method for wine analysis, the LOD for 3-MHA was determined to be 17 ng/L. nih.gov

Accuracy and Recovery: Accuracy refers to the closeness of a measured value to the true value. It is often assessed through recovery studies, where a sample is spiked with a known amount of the analyte and the percentage of the spiked amount that is detected is calculated. In methods using deuterated standards like this compound, recoveries are expected to be within an acceptable range, typically 90–110%, demonstrating the effectiveness of the internal standard in correcting for losses during sample preparation. nih.gov

Precision: Precision measures the degree of agreement among a series of individual measurements under the same conditions. It is usually expressed as the relative standard deviation (RSD). For the quantification of polyfunctional thiols, methods have demonstrated good precision with RSD values between 5% and 11%. nih.gov

Method Validation Parameters for Thiol Quantification

ParameterCompoundValueMatrix
Limit of Detection (LOD)3-Mercaptohexyl Acetate (3-MHA)17 ng/LWine
RecoveryMultiple Thiols90%–109%Wine
Precision (RSD)Multiple Thiols5%–11%Wine

The use of this compound in stable isotope dilution analysis, coupled with techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the development of highly sensitive and selective quantitative methods. researchgate.net The validation of these methods through rigorous protocols is essential for ensuring the accuracy and reliability of the results, which is of paramount importance in fields such as flavor chemistry and food quality control.

Research Paradigms Utilizing 3 Mercaptoheptyl D5 Acetate As a Stable Isotope Tracer

Elucidation of Aroma Compound Formation Pathways in Fermented Products

Stable isotope tracers like 3-Mercaptoheptyl-d5-acetate are instrumental in understanding the biogenesis of potent aroma compounds, particularly varietal thiols, in fermented goods. These tracers allow researchers to follow the transformation of non-volatile precursors into impactful volatile compounds.

Varietal thiols are sulfur-containing compounds that impart characteristic tropical fruit and citrus aromas to certain wines, most notably Sauvignon blanc. researchgate.net Compounds such as 3-mercaptohexan-1-ol (3MH) and its acetylated form, 3-mercaptohexyl acetate (B1210297) (3MHA), are key contributors to these desirable aromatic profiles. researchgate.net They are not present in their free, volatile form in the grape but are released by yeast from odorless precursors during alcoholic fermentation. researchgate.net

The biosynthesis of these thiols is a complex process with low conversion rates from precursors, making their study challenging. oeno-one.eu Research indicates that the presence of elemental sulfur residues from fungicides used in vineyards can increase the production of hydrogen sulfide (B99878) (H₂S) during fermentation, which may subsequently contribute to the formation of 3MH. researchgate.net To accurately quantify the minute concentrations of these thiols and to study their formation kinetics, stable isotope dilution assays (SIDA) are employed. In such methodologies, a known amount of a deuterated standard, such as this compound, is added to the sample. Because the labeled standard behaves identically to the target analyte during extraction and analysis, it can be used to accurately calculate the concentration of the native thiol, compensating for any sample loss or matrix effects.

Table 1: Example Concentrations of Key Varietal Thiols in Sauvignon blanc Wines

CompoundAverage Concentration Range (ng/L)Aroma Contribution
3-Mercaptohexan-1-ol (3MH)3,786 - 7,080Grapefruit, passionfruit
3-Mercaptohexyl acetate (3MHA)395 - 516Boxwood, guava, passionfruit
4-Mercapto-4-methylpentan-2-one (4MMP)VariesBlackcurrant, box tree

Beyond wine, this compound and similar labeled standards are crucial for understanding the broader flavor chemistry of various foods and beverages. The parent compound, 3-mercaptoheptyl acetate, is recognized as a flavoring agent with sulfurous and citrus-like notes, suitable for enhancing peach, grapefruit, and tropical fruit flavors. thegoodscentscompany.com

Tracing of Biochemical Transformations and Metabolic Fluxes

Stable isotope tracers are essential for mapping metabolic pathways and quantifying the rate at which metabolites flow through these pathways (metabolic flux). nih.gov When a labeled compound like this compound is introduced into a biological system, such as a yeast fermentation, its deuterium (B1214612) atoms act as a tag. This allows researchers to track the transformation of the acetate into other compounds.

For instance, researchers can study the enzymatic hydrolysis of 3-mercaptoheptyl acetate to 3-mercaptoheptanol by yeast esterases. By monitoring the decrease of the d5-labeled acetate and the corresponding increase of a d5-labeled alcohol over time, the rate of this specific biochemical reaction can be determined. This approach provides direct evidence of metabolic pathways and helps to identify the specific enzymes and conditions that govern the formation and degradation of flavor-active compounds. nih.gov This knowledge is critical for selecting yeast strains or modifying fermentation conditions to achieve a desired aromatic profile in the final product.

Environmental Fate and Degradation Studies of Sulfur-Containing Compounds

Sulfur-containing organic compounds can be released into the environment from both natural and industrial sources. dntb.gov.ua Understanding their environmental fate—how they are transported, transformed, and degraded—is crucial for assessing their ecological impact. nih.gov Sulfur compounds can undergo various reactions in the environment, including oxidation, hydrolysis, and biodegradation. nih.govopcw.org

Studying these degradation pathways in complex environmental matrices like soil or water is complicated by the presence of a vast number of other naturally occurring sulfur compounds. A stable isotope tracer like this compound is an invaluable tool in this context. Researchers can introduce the labeled compound into a controlled environmental simulation (a microcosm) and track its disappearance and the appearance of its labeled degradation products over time. The use of the d5 label ensures that the measurements are specific to the compound of interest, enabling the determination of degradation rates and the identification of breakdown products without interference from the environmental background. mdpi.comresearchgate.net

Application in Metabolomics for Quantitative Profiling

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. While many metabolomics studies are qualitative or semi-quantitative, targeted metabolomics seeks to determine the absolute concentration of specific metabolites. This is where stable isotope-labeled standards are indispensable. nih.gov

In a targeted metabolomics workflow for quantifying thiols, this compound would serve as an ideal internal standard for the quantification of 3-mercaptoheptyl acetate or structurally related compounds. By adding a precise amount of the d5-standard to a sample prior to analysis, it co-elutes with the unlabeled analyte but is separated by the mass spectrometer. The ratio of the analyte's signal to the standard's signal allows for precise and accurate quantification, a technique known as "targeted profiling". nih.gov This method is robust and can overcome variations in sample preparation and instrument response, making it the gold standard for quantitative analysis in metabolomics. nih.govnih.gov

Table 2: Validation Parameters for a Thiol Quantification Method Using a Stable Isotope Dilution Assay

ParameterDescriptionExample Value (in Wine Matrix)
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.4MMP: 24.5 ng/L
Limit of Quantitation (LOQ) The lowest concentration of an analyte that can be accurately quantified.3MHA: 120.9 ng/L
Linearity (R²) The degree to which the instrument response is proportional to the analyte concentration.> 0.99
Recovery (%) The efficiency of the extraction process, measured by comparing the analyte in a spiked sample to a standard.70 - 110%
Precision (RSD%) The degree of agreement among individual test results when the procedure is applied repeatedly.< 15%

Note: The values are representative of typical performance for methods analyzing varietal thiols and demonstrate the sensitivity and reliability achieved by using stable isotope standards. nih.govmdpi.com

Fundamental Principles and Methodological Considerations of Deuterium Labeling in Chemical Research

Kinetic Isotope Effects and Their Implications in Reaction Mechanism Studies

The replacement of hydrogen with deuterium (B1214612) can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). wikipedia.org This effect is most pronounced when a bond to the isotopic atom is broken or formed in the rate-determining step of a reaction. wikipedia.orgresearchgate.net The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, meaning it requires more energy to break. acs.org Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. wikipedia.org

This principle is a powerful tool for elucidating reaction mechanisms. researchgate.netnih.gov For instance, if the deuteration of a specific position on a molecule like 3-Mercaptoheptyl acetate (B1210297) results in a significantly slower reaction rate, it provides strong evidence that the C-H bond at that position is cleaved during the rate-limiting step. The magnitude of the KIE (the ratio of the rate constant of the light isotopologue to the heavy one, kH/kD) can provide further insight into the geometry of the transition state. wikipedia.org While 3-Mercaptoheptyl-d5-acetate is primarily designed as an analytical standard, the principles of KIE would apply if it were used as a probe to study the mechanisms of enzymatic or chemical reactions involving its non-deuterated counterpart.

Impact of Deuterium Substitution on Molecular Properties Relevant to Analytical Performance

The introduction of deuterium atoms into a molecule like 3-Mercaptoheptyl acetate to create this compound induces changes that are critical for its function as an internal standard in techniques like liquid chromatography-mass spectrometry (LC-MS).

The most fundamental change upon deuteration is the increase in mass. Each deuterium atom adds approximately 1.006 Da to the mass of the molecule. For this compound, this results in a mass increase of about 5 Da compared to the unlabeled analyte. This mass difference is crucial in mass spectrometry, as it allows the detector to easily distinguish between the analyte and the internal standard, even if they co-elute chromatographically. clearsynth.com

An adequate mass difference (ideally ≥ 4 Da) is essential to prevent isotopic crosstalk, where the natural isotopic abundance of the analyte (e.g., ¹³C) might contribute to the signal of the internal standard, or vice versa. wuxiapptec.com This clear mass separation ensures that the measurement of one compound is not skewed by the presence of the other, which is fundamental for accurate quantification. wiley.com

For a deuterated internal standard to be reliable, the deuterium labels must be chemically stable and not exchange with protons from the solvent or sample matrix (e.g., blood, plasma, urine). acanthusresearch.com Back-exchange, the replacement of deuterium with hydrogen, would compromise the integrity of the standard, leading to inaccurate quantification. sigmaaldrich.com

Therefore, deuterium atoms must be placed at non-exchangeable positions. Labels should not be on heteroatoms like oxygen or nitrogen (e.g., in alcohols or amines) as these readily exchange with protons in aqueous environments. acanthusresearch.com Furthermore, hydrogens on carbons adjacent to carbonyl groups can sometimes be labile and prone to exchange under certain pH conditions. acanthusresearch.com In designing this compound, the five deuterium atoms are strategically placed on the heptyl chain in positions that are resistant to exchange under typical biological and analytical conditions, ensuring the stability of the isotopic label throughout sample preparation and analysis. hilarispublisher.com

Ideally, an internal standard should co-elute perfectly with its corresponding analyte to compensate for any variations in chromatographic performance or matrix effects at that specific retention time. texilajournal.com However, deuterium substitution can sometimes lead to a slight shift in chromatographic retention time, known as the chromatographic isotope effect. scispace.comnih.gov

In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts. nih.govchromatographyonline.com This is attributed to subtle differences in molecular volume and intermolecular interactions; C-D bonds are slightly shorter and less polarizable than C-H bonds. acs.org While this effect is usually small, significant separation between the analyte and the internal standard can expose them to different matrix effects, potentially compromising quantification accuracy. chromatographyonline.com For this compound, the goal is to have its retention time be as close as possible to that of 3-Mercaptoheptyl acetate to ensure they experience the same ionization suppression or enhancement, thereby providing reliable correction. nih.gov

Strategic Positioning of Deuterium Labels for Optimal Analytical Utility

The placement of the five deuterium atoms in this compound is a critical aspect of its design, aimed at maximizing its utility as an internal standard. The key strategic considerations include:

Label Stability: As discussed, labels are placed on chemically robust positions (e.g., stable C-H bonds on the alkyl chain) to prevent back-exchange. acanthusresearch.com

Mass Spectrometric Fragmentation: In tandem mass spectrometry (MS/MS), a specific fragment of the molecule is often monitored for quantification. The deuterium labels should be positioned on a part of the molecule that is retained in the fragment ion being measured. If the labels are on a part of the molecule that is lost during fragmentation, the mass difference between the analyte and the internal standard will be lost, rendering the standard useless for that specific analysis. acanthusresearch.com

Minimizing Isotope Effects: While unavoidable, the chromatographic isotope effect can be minimized by the judicious placement and number of deuterium atoms. Placing labels away from sites of key intermolecular interactions can help reduce shifts in retention time. hilarispublisher.com

The design of this compound would therefore involve placing the deuterium atoms on the core heptyl structure, ensuring they are not lost upon common fragmentation pathways (such as the loss of the acetate group) and are not in positions prone to chemical exchange.

Theoretical Frameworks for Internal Standard Selection in Trace Analysis

The use of this compound as an internal standard is grounded in the principles of isotope dilution mass spectrometry (IDMS). wikipedia.orgosti.gov IDMS is considered a definitive method for quantification due to its high precision and accuracy. youtube.com The ideal internal standard, according to this framework, should have several key characteristics, which are exemplified by stable isotope-labeled (SIL) compounds like this compound.

Key Characteristics of an Ideal Internal Standard:

Characteristic Rationale How this compound Fits
Chemical & Physical Similarity Ensures the standard behaves identically to the analyte during extraction, chromatography, and ionization. As a SIL analog, it has nearly identical properties to the unlabeled analyte. wuxiapptec.comscispace.com
Mass Difference Allows the mass spectrometer to differentiate the standard from the analyte. The +5 Da mass shift provides clear differentiation without significant isotopic overlap. wuxiapptec.com
Absence from Sample The standard should not be naturally present in the sample being analyzed. Deuterated compounds are synthetic and not found endogenously. scioninstruments.com

| Label Stability | The isotopic label must not be lost during the analytical process. | Strategic placement of deuterium on stable positions ensures label integrity. acanthusresearch.com |

By adding a known quantity of this compound to a sample at the earliest stage of preparation, it experiences the same processing variations and potential losses as the endogenous 3-Mercaptoheptyl acetate. scioninstruments.com Because the ratio of the analyte's mass spectrometric signal to the internal standard's signal is used for calculation, any variations are normalized, leading to a highly accurate and precise measurement of the analyte's concentration. clearsynth.comcerilliant.com

Q & A

Q. What analytical techniques are recommended for characterizing the isotopic purity of 3-Mercaptoheptyl-d5-acetate?

Isotopic purity is critical for deuterated compounds. Use nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at specific positions (e.g., 2H^2H-NMR for site-specific analysis). Mass spectrometry (MS), particularly high-resolution MS, quantifies isotopic enrichment by comparing molecular ion peaks to non-deuterated analogs. For quantitative validation, pair these with chromatographic methods (e.g., HPLC) to isolate impurities .

Q. How should researchers address stability concerns during storage of this compound?

Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to minimize degradation via oxidation or hydrolysis. Conduct accelerated stability studies by exposing aliquots to varying temperatures and humidity levels, then analyze degradation products via GC-MS or LC-MS. Include stabilizers like antioxidants (e.g., BHT) if decomposition pathways involve free radicals .

Q. What synthetic routes are commonly employed for deuterated thiol-containing compounds like this compound?

Deuterium labeling often involves:

  • Deuterium exchange reactions : Catalyzed by acid/base in deuterated solvents (e.g., D2_2O or CD3_3OD).
  • Deuterated precursors : Use deuterium-enriched starting materials (e.g., CD3_3COCl for acetyl groups).
  • Reductive deuteration : Employ deuterated reducing agents (e.g., NaBD4_4) to introduce 2H^2H at specific sites. Purify intermediates via column chromatography and validate isotopic distribution using MS .

Advanced Research Questions

Q. How can isotopic effects influence the reactivity of this compound in kinetic studies compared to its non-deuterated analog?

Deuterium kinetic isotope effects (KIE) arise from reduced zero-point energy in C–2H^2H bonds, slowing reaction rates. For thiol-containing compounds, KIE impacts nucleophilic substitution or oxidation reactions. Design experiments to:

  • Compare rate constants (kHk_H/kDk_D) under identical conditions.
  • Use computational modeling (e.g., DFT) to predict isotopic effects on transition states.
  • Validate results with isotopic tracing in metabolic assays .

Q. What methodological strategies resolve contradictions between observed data and literature reports on this compound’s solubility?

Discrepancies may stem from solvent purity, temperature, or measurement techniques. To address this:

  • Standardize protocols : Use USP/Ph.Eur. solubility criteria (e.g., shake-flask method at 25°C).
  • Cross-validate : Compare results from HPLC, gravimetric analysis, and UV-Vis spectroscopy.
  • Meta-analysis : Review literature for solvent systems and purity levels, noting outliers in experimental conditions .

Q. How can researchers optimize the use of this compound in metabolic flux analysis studies?

For tracing metabolic pathways:

  • Dose-response calibration : Determine non-toxic, detectable concentrations via cytotoxicity assays (e.g., MTT).
  • Isotope ratio monitoring : Use LC-MS/MS to track deuterium incorporation into metabolites.
  • Control experiments : Include non-deuterated analogs and isotope-free media to distinguish background noise .

Q. What are the key considerations for designing toxicity studies involving this compound?

  • In vitro models : Use hepatic cell lines (e.g., HepG2) to assess metabolic toxicity via ATP assays or ROS detection.
  • Environmental impact : Evaluate terrestrial toxicity using OECD guidelines (e.g., Daphnia magna assays).
  • Safety protocols : Follow GHS hazard statements (e.g., skin/eye irritation) and emergency measures outlined in safety data sheets .

Methodological and Literature Review Questions

Q. How can systematic reviews identify research gaps in applications of deuterated thiol compounds like this compound?

Conduct a scoping review using PRISMA guidelines:

  • Search strategy : Query databases (e.g., PubMed, SciFinder) for terms like "deuterated thiols" and "isotopic labeling in metabolism."
  • Data extraction : Tabulate studies by application (e.g., pharmacokinetics, environmental chemistry), noting under-explored areas.
  • Gap analysis : Highlight discrepancies in methodologies or unreplicated findings .

Q. What statistical approaches are robust for analyzing dose-dependent effects in studies using this compound?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) for EC50_{50}/IC50_{50} determination.
  • ANOVA with post-hoc tests : Compare multiple dose groups, adjusting for family-wise error rates (e.g., Tukey’s test).
  • Power analysis : Predefine sample sizes to ensure detectable effect sizes, minimizing Type II errors .

Q. How should researchers report limitations when this compound’s stability affects experimental reproducibility?

Transparently document:

  • Storage conditions : Deviations from recommended protocols.
  • Batch variability : Include certificate of analysis (CoA) data for each lot.
  • Mitigation strategies : Use internal standards (e.g., deuterated analogs) to normalize analytical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.